molecular formula C28H20 B8222628 (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene

(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B8222628
M. Wt: 356.5 g/mol
InChI Key: FAHRYGJKAWVULP-UHFFFAOYSA-N
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Description

(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene (CAS: 1225493-18-4) is a tetraphenylethene (TPE) derivative featuring a central ethene core substituted with three benzene rings and a 4-ethynylphenyl group. This compound is classified as an aggregation-induced emission (AIE) luminogen, a class of materials that exhibit enhanced fluorescence in aggregated or solid states compared to dilute solutions . The ethynyl group at the para position of the phenyl ring provides a reactive site for further functionalization, such as click chemistry, enabling applications in polymer science, bioimaging, and photodynamic therapy .

Key physicochemical properties include:

  • Molecular Formula: C₂₈H₂₀
  • Molecular Weight: 356.47 g/mol
  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Properties

IUPAC Name

1-ethynyl-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRYGJKAWVULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene serves as a building block for synthesizing more complex organic molecules. Its structure allows for versatile chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating new compounds with desired properties.

Biology and Medicine

The compound's unique structure facilitates interactions with biological molecules, making it a valuable tool in drug discovery and development . It has been studied for its potential therapeutic applications due to its ability to selectively target biological pathways.

Case Study: Antioxidant Properties

A study demonstrated that derivatives of this compound exhibit strong antioxidant capabilities attributed to the presence of multiple phenyl groups that enhance electron delocalization, allowing for effective radical scavenging.

Case Study: Fluorescent Sensing

Recent research highlighted the use of this compound as a chemosensor for detecting cyanide ions in solution. The compound displayed high selectivity and sensitivity due to its aggregation-induced emission (AIE) properties.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Polymers
  • Advanced materials
  • Coatings
  • Adhesives
  • Electronic materials

The compound's stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The TPE scaffold is highly modular, with substituents significantly influencing optical properties and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent AIE Activity Key Applications Synthesis Method References
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene (TPE-Br) Br Yes Photodynamic therapy (HeLa cell ablation) Suzuki coupling, McMurry coupling
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene (TPEE) Vinyl Yes Fluorescent polymers, self-assembly Radical polymerization, chain extension
(2-(4-Nitrophenyl)ethene-1,1,2-triyl)tribenzene NO₂ Moderate Nonlinear optics, sensing Cu(II)-mediated dehydrogenation
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene C≡CH Yes Polymer functionalization, bioimaging Substitution reactions (azide-alkyne)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Reduce electron density, enhancing intersystem crossing for singlet oxygen generation (e.g., TPE-Br NPs achieve ¹O₂ quantum yield of 0.52 in aqueous media ).
  • Electron-Donating/Reactive Groups (e.g., C≡CH, Vinyl) : Improve solubility in organic solvents and enable post-synthetic modifications. TPEE-based star polymers exhibit 3× higher fluorescence than linear analogs due to restricted intramolecular motion .

AIE Properties and Photophysical Performance

The ethynyl derivative exhibits strong AIE activity, with fluorescence intensity increasing by >10-fold upon aggregation . Comparatively:

  • TPE-Br: Shows a 20-fold emission enhancement in nanoparticles (NPs) due to restricted rotation of phenyl rings .
  • TPEE : Fluorescence quantum yield (ΦF) of 35% in polymer gels, attributed to physical entanglement of TPE units .
  • Ethynyl Derivative : Demonstrates redshifted emission (λem ≈ 500 nm) compared to TPE-Br (λem ≈ 460 nm), suggesting extended conjugation via ethynyl π-system .

Biological Activity

(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene, known by its CAS number 1225493-18-4, is a compound that has garnered attention in the field of materials chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H20
  • Molecular Weight : 356.46 g/mol
  • Density : 1.14 g/cm³ (predicted)
  • Boiling Point : Approximately 451.5 °C (predicted)

These properties suggest that the compound is a stable organic molecule with potential applications in various fields including drug development and materials science.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through its interactions at the molecular level. Its structure allows for effective binding to various biological targets, which can lead to:

  • Antioxidant Activity : The compound's ability to scavenge free radicals may provide protective effects against oxidative stress in cells.
  • Fluorescent Properties : The inherent fluorescence of the compound can be utilized in biological imaging and sensing applications.

1. Antioxidant Properties

A study demonstrated that derivatives of this compound exhibit strong antioxidant capabilities. The mechanism was attributed to the presence of multiple phenyl groups that enhance electron delocalization, allowing for effective radical scavenging .

2. Fluorescent Sensing

Recent research highlighted the use of this compound as a chemosensor for detecting cyanide ions in solution. The compound displayed high selectivity and sensitivity due to its aggregation-induced emission (AIE) properties. In tests, it showed a significant fluorescence increase upon binding with cyanide ions, making it a promising candidate for environmental monitoring .

3. Cancer Research Applications

The compound has also been investigated for its potential applications in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells was noted in vitro. The underlying mechanism appears to involve the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Antioxidant ActivityEffective scavenging of free radicals; potential protective effects against oxidative stress
Fluorescent SensingHigh sensitivity and selectivity for cyanide detection; AIE properties utilized
Cancer Cell TargetingInduces apoptosis selectively in cancer cells via ROS generation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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